molecular formula C8H4ClIN2 B2626970 8-Chloro-5-iodo-1,7-naphthyridine CAS No. 2306278-22-6

8-Chloro-5-iodo-1,7-naphthyridine

Cat. No.: B2626970
CAS No.: 2306278-22-6
M. Wt: 290.49
InChI Key: PWAVAGWFUYXVOR-UHFFFAOYSA-N
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Description

8-Chloro-5-iodo-1,7-naphthyridine is a heterocyclic compound with the molecular formula C8H4ClIN2 It belongs to the class of naphthyridines, which are characterized by a bicyclic structure consisting of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-iodo-1,7-naphthyridine typically involves the halogenation of 1,7-naphthyridine derivatives. One common method includes the use of chlorinating and iodinating agents to introduce the chlorine and iodine atoms at the 8 and 5 positions, respectively. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete halogenation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-iodo-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines. Reagents such as hydrogen peroxide and sodium borohydride are commonly used for these transformations.

    Cross-Coupling Reactions: The iodine atom in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-naphthyridines, while cross-coupling reactions can produce biaryl or alkyl-naphthyridine derivatives.

Scientific Research Applications

8-Chloro-5-iodo-1,7-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise as antimicrobial, antiviral, and anticancer agents.

    Material Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 8-Chloro-5-iodo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

    8-Chloro-1,7-naphthyridine: Lacks the iodine atom at the 5 position, which may affect its reactivity and applications.

    5-Iodo-1,7-naphthyridine: Lacks the chlorine atom at the 8 position, which may influence its chemical properties and biological activity.

    1,7-Naphthyridine: The parent compound without any halogen substitutions, serving as a basis for comparison.

Uniqueness: 8-Chloro-5-iodo-1,7-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. These properties can enhance its reactivity in chemical reactions and its potential as a pharmacophore in drug development.

Properties

IUPAC Name

8-chloro-5-iodo-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVAGWFUYXVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2I)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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